methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
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Overview
Description
The compound “methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate” is a complex organic molecule. It is related to the class of compounds known as piperidines . Piperidines are a significant class of organic compounds, often used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the formation of the amide and ester groups . A paper on piperidine derivatives discusses various reactions leading to the formation of substituted piperidines . Another paper discusses the protodeboronation of pinacol boronic esters, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and an amide and an ester group . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The piperidine ring, the sulfonyl group, and the amide and ester groups could all potentially participate in chemical reactions . A paper on piperidine derivatives discusses various intra- and intermolecular reactions involving these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl, amide, and ester groups could potentially influence the compound’s solubility, reactivity, and stability .Scientific Research Applications
Synthetic Chemistry and Molecular Transformation
- The compound serves as a precursor in the synthesis of galactosamine derivatives, highlighting its role in carbohydrate chemistry and the transformation of amino sugars (Hill & Hough, 1968).
- It is involved in cyclization reactions to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating its utility in the synthesis of heterocyclic compounds (Ukrainets et al., 2014).
Biological Activities
- Derivatives of the compound have been synthesized with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which were found to exhibit valuable antibacterial properties, indicating its potential in drug discovery and development (Aziz‐ur‐Rehman et al., 2017).
Solvent Influence on Chemical Reactions
- The influence of solvent on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters was studied, providing insights into how solvent choice can affect the outcomes of synthetic reactions (Bänziger et al., 2002).
Electrochemical Studies
- Electrochemical oxidation methods using derivatives of the compound as mediators have been developed to convert alcohols and aldehydes to carboxylic acids, showcasing its application in green chemistry and synthesis of fine chemicals (Rafiee et al., 2018).
Metal Complex Formation
- The compound's derivatives have been used in the synthesis of metal complexes, elucidating its role in coordination chemistry and the development of novel materials with potential application in catalysis and electronic devices (Sousa et al., 2001).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Properties
IUPAC Name |
methyl 2-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-8-5-11-23(20(18)26)14-19(25)22-17-7-4-3-6-16(17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWNKPEHRBEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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